2-Hydroxyoctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibitor of Medium-Chain Acyl-CoA Synthetase

One of the primary applications of 2-Hydroxyoctanoic acid lies in its ability to inhibit the enzyme medium-chain acyl-CoA synthetase (MCAS) []. This enzyme plays a crucial role in the activation of medium-chain fatty acids for further metabolism. Studies have shown that (±)-2-Hydroxyoctanoic acid inhibits purified MCAS from bovine liver mitochondria, offering a valuable tool for researchers investigating the mechanisms and kinetics of MCAS activity [].

Potential for Enantiomer Separation and Detection

As 2-Hydroxyoctanoic acid exists as a racemic mixture, meaning it consists of both L- and D-enantiomers, it holds potential for the development of separation and detection systems for medium-chain hydroxy-fatty acid enantiomers []. This application is particularly relevant in fields like pharmacology and drug discovery, where the specific spatial arrangement of molecules (enantiomers) can significantly impact their biological activity.

Research Tool in Other Areas

While the aforementioned applications are the most established, 2-Hydroxyoctanoic acid has also been used in other research areas, including:

- Metabolomic studies: This compound appears in studies investigating metabolic changes in response to various stimuli, such as uranium exposure [].

- Enzyme activity studies: Researchers have employed 2-Hydroxyoctanoic acid as a substrate for L-2-hydroxy-acid oxidase 2, an enzyme involved in the metabolism of specific compounds [].

2-Hydroxyoctanoic acid, also known as 2-hydroxycaprylic acid or α-hydroxyoctanoic acid, is a medium-chain fatty acid characterized by the presence of a hydroxyl group at the second carbon position. Its molecular formula is C₈H₁₆O₃, and it has a molecular weight of approximately 160.21 g/mol. This compound is classified within the broader category of organic compounds known as medium-chain fatty acids, which are notable for their aliphatic chain structures and various biological activities .

As mentioned earlier, 2-Hydroxyoctanoic acid acts as an inhibitor of MCAS, an enzyme responsible for activating medium-chain fatty acids for further metabolism []. The exact mechanism of inhibition is not fully understood but may involve the molecule competing with the natural fatty acid substrate for the enzyme's binding site []. Further research is needed to elucidate the specific interactions between 2-Hydroxyoctanoic acid and MCAS.

The biological activity of 2-hydroxyoctanoic acid has been linked to its potential as a therapeutic agent. It exhibits antimicrobial properties and may influence lipid metabolism. Research indicates that it can affect the activity of enzymes involved in fatty acid metabolism, suggesting its role in regulating lipid profiles and energy homeostasis within cells .

2-Hydroxyoctanoic acid can be synthesized through various methods, including:

- Chemical Synthesis: This involves the hydroxylation of octanoic acid using specific reagents under controlled conditions.

- Biological Synthesis: Certain microorganisms can produce 2-hydroxyoctanoic acid through enzymatic pathways involving fatty acid biosynthesis .

The applications of 2-hydroxyoctanoic acid span several fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses in treating metabolic disorders.

- Food Industry: It may serve as a food additive or preservative due to its antimicrobial properties.

- Cosmetics: Its moisturizing properties make it a candidate for use in skin care formulations .

Several compounds share structural similarities with 2-hydroxyoctanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octanoic Acid | C₈H₁₆O | Saturated fatty acid without hydroxyl groups |

| Hexanoic Acid | C₆H₁₂O | Shorter carbon chain; also a saturated fatty acid |

| 2-Hydroxyhexanoic Acid | C₆H₁₂O₃ | Similar structure but shorter carbon chain |

| (R)-2-Hydroxycaprylic Acid | C₈H₁₆O₃ | Enantiomer of 2-hydroxyoctanoic acid |

Uniqueness: 2-Hydroxyoctanoic acid is distinctive due to its longer carbon chain compared to similar compounds like hexanoic acid and its specific hydroxylation at the second carbon position. This structural feature contributes to its unique biological activities and potential therapeutic applications.

Molecular Structure and Formula

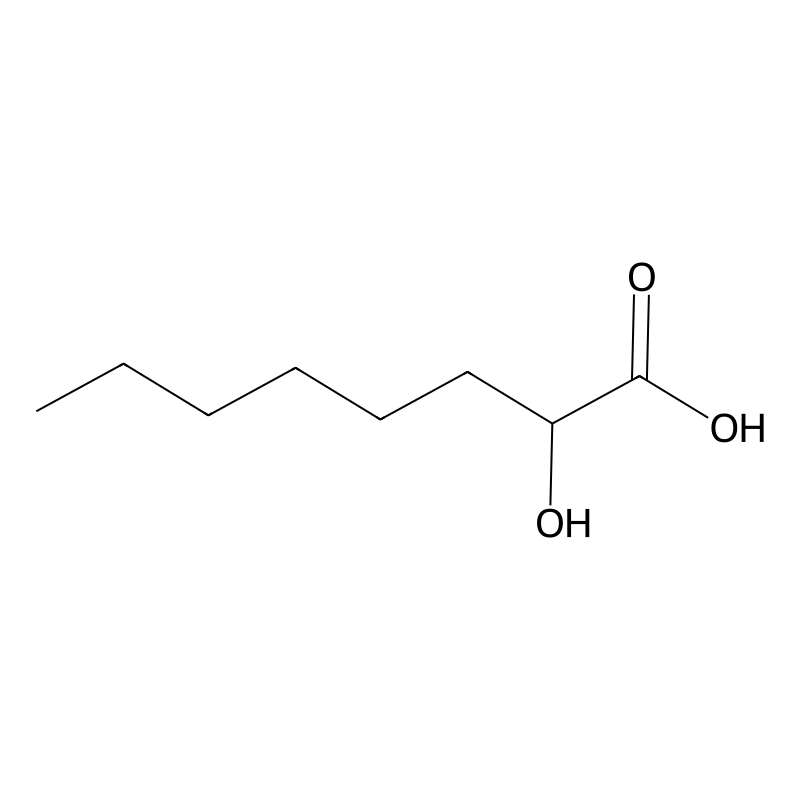

2-Hydroxyoctanoic acid is an organic compound belonging to the class of hydroxy fatty acids, specifically characterized by a hydroxyl group at the second carbon position of octanoic acid [1]. The molecular formula of 2-hydroxyoctanoic acid is C8H16O3, with a molecular weight of 160.21 g/mol [2]. Structurally, it can be represented as CH3(CH2)5CH(OH)COOH, highlighting its linear eight-carbon chain with a hydroxyl group at the C-2 position and a carboxyl group at the C-1 position [4].

The compound is also known by several synonyms including (±)-α-hydroxycaprylic acid, 2-hydroxycaprylic acid, and α-hydroxy-n-caprylic acid, with a Chemical Abstracts Service (CAS) registry number of 617-73-2 [3]. In terms of its structural representation, the SMILES notation for 2-hydroxyoctanoic acid is CCCCCCC(O)C(=O)O, while its InChI notation is InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11) [5].

The molecular structure features two key functional groups: a carboxyl group (-COOH) at the C-1 position and a hydroxyl group (-OH) at the C-2 position [4]. This arrangement creates a molecule with both acidic and alcohol-like properties, contributing to its unique chemical behavior and reactivity [1].

| Property | Description |

|---|---|

| Molecular Formula | C8H16O3 |

| Structural Formula | CH3(CH2)5CH(OH)COOH |

| IUPAC Name | 2-Hydroxyoctanoic acid |

| CAS Number | 617-73-2 |

| Molecular Weight | 160.21 g/mol |

| Functional Groups | Carboxyl group (-COOH) at C-1 and hydroxyl group (-OH) at C-2 |

Stereochemistry and Enantiomeric Forms

2-Hydroxyoctanoic acid possesses one stereocenter at the C-2 position, which is the carbon atom bearing the hydroxyl group [6]. This stereocenter gives rise to two possible enantiomers: the (R)-2-hydroxyoctanoic acid and the (S)-2-hydroxyoctanoic acid [21]. These enantiomers are mirror images of each other but are not superimposable, a characteristic property of chiral molecules [6].

The (R)-enantiomer of 2-hydroxyoctanoic acid has the hydroxyl group and hydrogen atom arranged in a specific spatial configuration according to the Cahn-Ingold-Prelog priority rules, while the (S)-enantiomer exhibits the opposite spatial arrangement [21]. When both enantiomers are present in equal amounts, the mixture is referred to as racemic or (±)-2-hydroxyoctanoic acid [3].

Research on fatty acid 2-hydroxylase (FA2H), an enzyme involved in the biosynthesis of 2-hydroxy fatty acids, has revealed that this enzyme is stereospecific for the production of (R)-enantiomers [21]. Studies have demonstrated that FA2H exclusively produces the (R)-2-hydroxy fatty acids, including (R)-2-hydroxyoctanoic acid, rather than the (S)-enantiomers [21]. This stereospecificity has important implications for the biological functions of these compounds in living systems [21].

The stereochemistry of 2-hydroxyoctanoic acid can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents [6]. For instance, researchers have developed methods to resolve the enantiomers of 2-hydroxy acids by derivatizing them with reagents such as diacetyl-L-tartaric anhydride (DATAN) and analyzing the resulting diastereomers by NMR [6].

| Property | Description |

|---|---|

| Chiral Centers | 1 stereocenter at C-2 position (carbon bearing the hydroxyl group) |

| Stereoisomers | 2 enantiomers (R and S forms) |

| R-enantiomer | (R)-2-Hydroxyoctanoic acid - hydroxyl group and hydrogen in specific spatial arrangement |

| S-enantiomer | (S)-2-Hydroxyoctanoic acid - mirror image of R-enantiomer |

| Racemic Mixture | Mixture containing equal amounts of R and S enantiomers, often denoted as (±)-2-Hydroxyoctanoic acid |

| Natural Occurrence | The R-enantiomer is predominantly found in biological systems according to research on fatty acid 2-hydroxylase (FA2H) |

Physical Properties

Melting and Boiling Points

2-Hydroxyoctanoic acid exists as a solid at room temperature with a melting point range of 66-70°C [10]. This relatively high melting point compared to octanoic acid (which melts at approximately 17°C) can be attributed to the presence of the hydroxyl group at the C-2 position, which enables additional hydrogen bonding interactions between molecules [15]. The boiling point of 2-hydroxyoctanoic acid is reported to be approximately 289°C at standard atmospheric pressure (760 mmHg) [10].

The thermal behavior of 2-hydroxyoctanoic acid is influenced by its molecular structure, particularly the presence of both hydroxyl and carboxyl functional groups that can form intermolecular hydrogen bonds [10]. These hydrogen bonding interactions contribute to the compound's thermal stability and relatively high melting and boiling points compared to similar carboxylic acids without the hydroxyl group [9].

Solubility Profile

The solubility of 2-hydroxyoctanoic acid varies across different solvents, reflecting its amphiphilic nature due to the presence of both polar functional groups (hydroxyl and carboxyl) and a nonpolar hydrocarbon chain [14]. In water, 2-hydroxyoctanoic acid exhibits moderate solubility of approximately 11.2 mg/mL [14]. This solubility increases with increasing pH due to the ionization of the carboxyl group, which enhances the compound's hydrophilicity [14].

In organic solvents, 2-hydroxyoctanoic acid shows varying degrees of solubility depending on the polarity of the solvent [11]. It is slightly soluble in polar protic solvents such as methanol and ethanol, which can interact with both the hydroxyl and carboxyl groups through hydrogen bonding [13]. In chloroform, a moderately polar solvent, 2-hydroxyoctanoic acid is sparingly soluble, primarily interacting through its carboxyl group [13].

The compound demonstrates good solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), which are excellent solvents for many polar organic compounds [11]. Conversely, 2-hydroxyoctanoic acid exhibits poor solubility in non-polar solvents such as hexane due to the presence of its polar functional groups [13]. In diethyl ether, a moderately polar solvent, it shows limited solubility [13].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 11.2 mg/mL | Solubility increases with increasing pH due to ionization of carboxyl group |

| Methanol | Slightly soluble | Polar protic solvent - interacts with both hydroxyl and carboxyl groups |

| Ethanol | Slightly soluble | Polar protic solvent - less effective than methanol |

| Chloroform | Sparingly soluble | Moderately polar solvent - interacts primarily with carboxyl group |

| Acetone | Soluble | Polar aprotic solvent - good solvent for most organic acids |

| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for polar organic compounds |

| Hexane | Poorly soluble | Non-polar solvent - poor solubility due to polar functional groups |

| Diethyl Ether | Slightly soluble | Moderately polar solvent - limited solubility |

Density and Refractive Index

The density of 2-hydroxyoctanoic acid is approximately 1.046 g/cm³ at standard temperature and pressure [10]. This value is higher than that of octanoic acid (0.909 g/cm³), which can be attributed to the presence of the additional hydroxyl group that enables more efficient molecular packing through hydrogen bonding [15].

The refractive index of 2-hydroxyoctanoic acid is reported to be 1.463 [10]. This optical property is influenced by the compound's molecular structure, particularly the presence of oxygen atoms in the hydroxyl and carboxyl groups, which affect how light propagates through the substance [10]. The refractive index is an important physical parameter used in the identification and characterization of organic compounds [12].

Both density and refractive index are temperature-dependent properties, with values typically decreasing as temperature increases due to thermal expansion and reduced molecular interactions at higher temperatures [12]. These physical properties are useful for assessing the purity and identity of 2-hydroxyoctanoic acid samples [10].

Chemical Properties

pKa and Acid-Base Behavior

2-Hydroxyoctanoic acid exhibits acid-base behavior primarily through its carboxyl group (-COOH), which can donate a proton to form a carboxylate anion [16]. The predicted pKa value of 2-hydroxyoctanoic acid is approximately 3.86, indicating that it is a weak acid [13]. This pKa value is slightly lower than that of octanoic acid (pKa ≈ 4.89), suggesting that the presence of the hydroxyl group at the C-2 position enhances the acidity of the carboxyl group through an inductive effect [16].

In aqueous solutions, 2-hydroxyoctanoic acid establishes an equilibrium between its protonated (undissociated) form and its deprotonated (dissociated) form, with the position of this equilibrium being pH-dependent [18]. At pH values below its pKa, the undissociated form predominates, while at pH values above its pKa, the deprotonated carboxylate form becomes more prevalent [18].

The acid-base behavior of 2-hydroxyoctanoic acid follows the principle that in acid-base reactions, the equilibrium favors the formation of the weaker acid and the weaker base [16]. For instance, when 2-hydroxyoctanoic acid reacts with a strong base like sodium hydroxide, the equilibrium strongly favors the formation of the carboxylate salt and water, as water (pKa ≈ 14) is a much weaker acid than 2-hydroxyoctanoic acid (pKa ≈ 3.86) [18].

The hydroxyl group at the C-2 position, while capable of participating in hydrogen bonding, does not readily ionize under normal conditions due to its significantly higher pKa (typically >15 for alcohols) [16]. However, this hydroxyl group can influence the acid-base properties of the carboxyl group through electronic effects and intramolecular hydrogen bonding [18].

Functional Group Reactivity

2-Hydroxyoctanoic acid possesses two primary functional groups—a carboxyl group (-COOH) at the C-1 position and a hydroxyl group (-OH) at the C-2 position—each exhibiting distinct reactivity patterns [19]. The carboxyl group participates in typical carboxylic acid reactions, including acid-base reactions, esterification, and decarboxylation [17].

In acid-base reactions, the carboxyl group can donate a proton to form a carboxylate anion, which serves as the conjugate base of the acid [16]. During esterification, the carboxyl group reacts with alcohols in the presence of an acid catalyst to form esters, releasing water as a byproduct [17]. Under specific conditions, particularly at elevated temperatures and in the presence of certain catalysts, the carboxyl group can undergo decarboxylation to release carbon dioxide and form a secondary alcohol [19].

The hydroxyl group at the C-2 position exhibits reactivity characteristic of secondary alcohols [19]. It can undergo oxidation to form a ketone (2-oxooctanoic acid), participate in esterification reactions with carboxylic acids, and be substituted by other groups such as halides under appropriate conditions [23]. The presence of both hydroxyl and carboxyl groups in close proximity creates the potential for intramolecular reactions, such as lactonization (intramolecular esterification) under certain conditions [23].

The reactivity of 2-hydroxyoctanoic acid is also influenced by the stereochemistry at the C-2 position, with the R and S enantiomers potentially exhibiting different reaction rates and selectivities in certain chemical transformations [21]. For instance, enzymes involved in biological systems often show preference for one enantiomer over the other [21].

| Functional Group | Reactivity | Description |

|---|---|---|

| Carboxyl Group (-COOH) | Acid-Base Reactions | Acts as a weak acid (pKa ~3.86) that can donate a proton to form carboxylate anion |

| Carboxyl Group (-COOH) | Esterification | Reacts with alcohols to form esters in presence of acid catalyst |

| Carboxyl Group (-COOH) | Decarboxylation | Can undergo decarboxylation under specific conditions to form CO2 and a secondary alcohol |

| Hydroxyl Group (-OH) | Oxidation | The hydroxyl group can be oxidized to form a ketone (2-oxooctanoic acid) |

| Hydroxyl Group (-OH) | Esterification | Can react with carboxylic acids to form esters |

| Hydroxyl Group (-OH) | Substitution | The hydroxyl group can be substituted by other groups (e.g., halides) |

| Combined Effect | Intramolecular Reactions | Potential for lactonization (intramolecular esterification) under certain conditions |

Chemical Stability Parameters

2-Hydroxyoctanoic acid exhibits various stability characteristics that are important for its storage, handling, and chemical applications [22]. In terms of thermal stability, the compound is stable at room temperature but begins to decompose as it approaches its boiling point (289°C) [10]. The thermal decomposition pathway likely involves decarboxylation and other degradation reactions that are common for hydroxy acids [22].

The oxidative stability of 2-hydroxyoctanoic acid is influenced by the presence of the hydroxyl group at the C-2 position, which is susceptible to oxidation, potentially forming 2-oxooctanoic acid [23]. This oxidation can be accelerated by the presence of oxidizing agents, elevated temperatures, or exposure to catalytic metal ions [22].

In aqueous environments, 2-hydroxyoctanoic acid demonstrates relatively good hydrolytic stability but can undergo hydrolysis under extreme pH conditions [22]. The compound exhibits optimal stability in the pH range of 4-6, with increased rates of degradation observed in strongly acidic or alkaline environments [22]. At pH values above its pKa (approximately 3.86), ionization of the carboxyl group occurs, altering the compound's solubility and reactivity profile [13].

2-Hydroxyoctanoic acid does not show significant photodegradation under normal conditions, suggesting limited light sensitivity [22]. However, standard precautions against prolonged exposure to intense light sources are recommended for long-term storage [22].

For optimal preservation of 2-hydroxyoctanoic acid, it is recommended to store the compound in a tightly closed container at room temperature, protected from moisture, oxidizing agents, and extreme pH conditions [2]. These storage recommendations help maintain the chemical integrity and purity of the compound over extended periods [22].

| Parameter | Description |

|---|---|

| Thermal Stability | Stable at room temperature; begins to decompose near boiling point (289°C) |

| Oxidative Stability | Susceptible to oxidation at the hydroxyl group, forming 2-oxooctanoic acid |

| Hydrolytic Stability | Relatively stable in aqueous solutions but can undergo hydrolysis under extreme pH conditions |

| pH Stability | Most stable at pH 4-6; ionization occurs at pH > pKa (3.86) |

| Light Sensitivity | No significant photodegradation reported under normal conditions |

| Storage Recommendations | Store in tightly closed container at room temperature; protect from moisture and oxidizing agents |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant